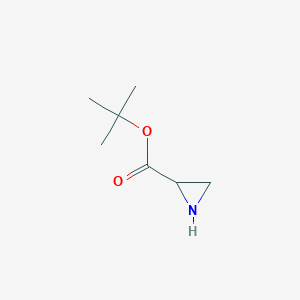

Tert-butyl Aziridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJDBUSCAUGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467158 | |

| Record name | tert-Butyl aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82912-42-3 | |

| Record name | tert-Butyl aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl aziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of tert-Butyl Aziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and reactivity of tert-butyl aziridine-2-carboxylate, a valuable chiral building block in organic synthesis and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a strained three-membered aziridine ring with a tert-butoxycarbonyl group at the 2-position. The presence of a chiral center at the C2 carbon and the conformational rigidity of the aziridine ring are key features that dictate its stereochemistry and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 82912-42-3 |

| Canonical SMILES | CC(C)(C)OC(=O)C1CN1[1] |

| InChI | InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 |

| InChIKey | MPJDBUSCAUGUHB-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for tert-Butyl aziridine-1-carboxylate (a related isomer)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR (500 MHz, CDCl₃) | 1.42 | s (9H, C(CH₃)₃) |

| 2.10 | s (4H, CH₂) | |

| ¹³C NMR (125 MHz, CDCl₃) | 25.69 | |

| 27.86 | ||

| 81.08 | ||

| 162.78 |

Data sourced from a study on the anionic polymerization of tert-butyl aziridine-1-carboxylate.[2]

Stereochemistry and Chiral Resolution

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-tert-butyl aziridine-2-carboxylate and (S)-tert-butyl aziridine-2-carboxylate. The stereochemistry of this building block is crucial in asymmetric synthesis, as it dictates the stereochemical outcome of subsequent reactions.

The separation of these enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving racemic mixtures of aziridines. Various types of CSPs, including those based on cyclodextrins, cyclofructans, amylose, cellulose, and macrocyclic glycopeptides, have been successfully employed for the enantiomeric separation of novel aziridines. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Synthesis of this compound

The synthesis of tert-butyl aziridine-2-carboxylates can be approached through several strategies, including both racemic and asymmetric methods.

General Synthetic Approach (Racemic)

While a specific, detailed protocol for the parent racemic this compound is not extensively documented, a general approach can be inferred from the synthesis of related aziridine-2-carboxylates. One common method is the Gabriel-Cromwell reaction, which involves the cyclization of α,β-dihalopropionates with an amine.

Caption: General Gabriel-Cromwell synthesis of aziridines.

Asymmetric Synthesis via Reductive Kinetic Resolution

A highly effective method for obtaining enantiomerically enriched tert-butyl aziridine-2-carboxylates is through the copper hydride-catalyzed reductive kinetic resolution of racemic 3-substituted-2H-azirine-2-carboxylates.[3] This method allows for the preparation of N-H aziridines with excellent diastereoselectivity and high enantioselectivity.

The process involves the preferential reduction of one enantiomer of the racemic 2H-azirine, leaving the other enantiomer unreacted and thus enantiomerically enriched. This strategy has been successfully applied to a range of 3-aryl-2H-azirine-2-carboxylates with various ester groups, including tert-butyl.

Table 3: Asymmetric Synthesis of tert-Butyl 3-phenylaziridine-2-carboxylate via Kinetic Resolution

| Entry | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Racemic tert-butyl 3-phenyl-2H-azirine-2-carboxylate | 44-51 | 84-89 |

Data adapted from a study on the reductive kinetic resolution of 2H-azirines.[3]

Experimental Protocols

General Protocol for Asymmetric Synthesis via Reductive Kinetic Resolution

The following is a generalized protocol based on the copper hydride-catalyzed kinetic resolution of 2H-azirines.[3]

-

Catalyst Preparation: In a glovebox, a solution of a copper(I) salt (e.g., CuTC) and a chiral phosphine ligand (e.g., (R,R)-Ph-BPE) in a dry, degassed solvent (e.g., THF) is prepared.

-

Reaction Setup: To a solution of the racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate in a dry, degassed solvent (e.g., DCM) at a low temperature (e.g., -65 °C) under an inert atmosphere (e.g., Argon), the prepared catalyst solution is added.

-

Reduction: A reducing agent, such as pinacolborane (HBPin), is added to the reaction mixture.

-

Monitoring and Quenching: The reaction is monitored by a suitable analytical technique (e.g., TLC or NMR). Upon completion, the reaction is quenched.

-

Workup and Purification: The reaction mixture is subjected to an appropriate workup procedure, and the desired enantiomerically enriched this compound is purified by column chromatography.

Caption: Workflow for asymmetric synthesis via kinetic resolution.

Reactivity and Synthetic Applications

The high ring strain of the aziridine ring makes this compound a versatile intermediate for the synthesis of a variety of nitrogen-containing compounds. The primary mode of reactivity is nucleophilic ring-opening, which can proceed with high regio- and stereoselectivity.

Nucleophilic Ring-Opening Reactions

The aziridine ring can be opened by a wide range of nucleophiles, including organometallics, hydrides, and heteroatoms. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. Generally, in N-activated aziridine-2-carboxylates, heteroatom nucleophiles attack the C3 position, leading to the formation of α-amino acid derivatives. Carbon nucleophiles can attack at either C2 or C3, and the regioselectivity can often be controlled.

Caption: Regioselectivity in nucleophilic ring-opening.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its stereochemistry can be controlled through asymmetric synthesis, and its reactivity, primarily through nucleophilic ring-opening, allows for the stereoselective introduction of nitrogen-containing functionalities into a wide range of molecules. This guide provides a foundational understanding of its structure, stereochemistry, and synthetic utility for researchers in the field of drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl Aziridine-1-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for detailed spectroscopic and synthetic data for tert-butyl aziridine-2-carboxylate yielded limited specific information for the unsubstituted parent compound. The following guide provides a comprehensive overview of the closely related, well-characterized isomer, tert-butyl aziridine-1-carboxylate (BocAz) . This information is presented to serve as a valuable reference for researchers working with Boc-protected aziridine scaffolds.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are of significant interest in organic synthesis and medicinal chemistry due to their high ring strain, which makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as in tert-butyl aziridine-1-carboxylate, modulates the reactivity of the aziridine nitrogen and provides a handle for further synthetic transformations. This document details the available spectroscopic data and a common synthetic route for tert-butyl aziridine-1-carboxylate.

Synthesis of tert-Butyl Aziridine-1-carboxylate

A prevalent method for the synthesis of tert-butyl aziridine-1-carboxylate involves a two-step process starting from ethanolamine. The initial step is the protection of the amino group with a di-tert-butyl dicarbonate, followed by an intramolecular cyclization to form the aziridine ring.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate

To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (1 equivalent) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography, to yield tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Synthesis of tert-Butyl aziridine-1-carboxylate

The intermediate, tert-butyl (2-hydroxyethyl)carbamate (1 equivalent), is dissolved in a suitable solvent like diethyl ether. A base, such as potassium hydroxide (multiple equivalents), and tosyl chloride (1 equivalent) are added to the solution. The reaction is stirred at room temperature for an extended period (e.g., 72 hours). After filtration and aqueous workup, the organic solvent is evaporated. The final product, tert-butyl aziridine-1-carboxylate, is then purified by silica chromatography and/or distillation.

Below is a diagram illustrating the synthetic workflow.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) data for tert-butyl aziridine-1-carboxylate. At the time of this report, specific experimental infrared (IR) spectroscopy data for this compound was not available in the surveyed literature.

1H NMR Data

Table 1: 1H NMR Spectroscopic Data for tert-Butyl Aziridine-1-carboxylate.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.10 | Singlet | 4H | Aziridine ring protons (-CH2-CH2-) |

| 1.42 | Singlet | 9H | tert-Butyl protons (-C(CH3)3) |

Solvent: CDCl3

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for tert-Butyl Aziridine-1-carboxylate.

| Chemical Shift (δ) ppm | Assignment |

| 162.78 | Carbonyl carbon (C=O) |

| 81.08 | Quaternary carbon of tert-butyl group (-C(CH3)3) |

| 27.86 | Methyl carbons of tert-butyl group (-C(CH3)3) |

| 25.69 | Aziridine ring carbons (-CH2-CH2-) |

Solvent: CDCl3

Conclusion

This technical guide provides key synthetic and spectroscopic information for tert-butyl aziridine-1-carboxylate, a valuable building block in organic chemistry. The presented experimental protocol offers a reliable method for its preparation, and the tabulated NMR data serves as a crucial reference for the characterization of this compound and its derivatives. While specific data for the 2-carboxylate isomer remains elusive, the information provided herein for the 1-carboxylate isomer should prove beneficial for researchers engaged in the development of novel molecules incorporating the aziridine motif.

Stability and Proper Storage of Aziridine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aziridine carboxylates are a pivotal class of strained heterocyclic compounds, widely employed as versatile building blocks in organic synthesis and medicinal chemistry. Their utility stems from the high ring strain of the three-membered ring, which facilitates a variety of regio- and stereoselective ring-opening reactions. However, this inherent reactivity also renders them susceptible to degradation, making their proper handling and storage paramount to ensure their chemical integrity and reactivity. This guide provides a comprehensive overview of the stability of aziridine carboxylates, factors influencing their degradation, recommended storage conditions, and protocols for stability assessment.

Factors Influencing the Stability of Aziridine Carboxylates

The stability of an aziridine carboxylate is not intrinsic to the aziridine ring alone but is significantly modulated by the nature of the substituents on both the nitrogen and carbon atoms of the ring.

1. N-Substitution: The substituent on the aziridine nitrogen plays a critical role in the molecule's stability.

-

N-Acyl and N-Sulfonyl Groups: These electron-withdrawing groups activate the aziridine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack and subsequent ring-opening. While this enhanced reactivity is often desirable for synthetic transformations, it leads to decreased stability during storage.

-

N-Alkyl and N-Aryl Groups: Generally, N-alkyl and N-aryl substituted aziridine carboxylates exhibit greater stability compared to their N-acyl or N-sulfonyl counterparts. However, the steric and electronic properties of the specific alkyl or aryl group can influence stability.

-

N-H (Unsubstituted) Aziridines: N-H aziridine-2-carboxylates are often described as being "generally bench stable," indicating a higher degree of stability compared to many N-substituted derivatives.[1][2]

2. C-Substitution: The nature and position of substituents on the carbon atoms of the aziridine ring also affect stability, primarily through steric and electronic effects that can influence the rate and regioselectivity of ring-opening reactions.

3. Presence of Stabilizers: Some commercial aziridine carboxylates, such as methyl aziridine-2-carboxylate, are supplied with stabilizers like hydroquinone (HQ).[3][4] This suggests a potential for radical-mediated decomposition or polymerization, which is inhibited by the presence of a radical scavenger.

Common Degradation Pathways

The primary degradation pathway for aziridine carboxylates is through the opening of the strained three-membered ring. Other potential degradation routes include reactions involving the carboxylate group.

1. Nucleophilic Ring-Opening: This is the most prevalent decomposition pathway. The high ring strain (approximately 27 kcal/mol) makes the ring susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and even trace impurities.[5][6] The reaction can be catalyzed by both acids and bases.

2. Thermal Decomposition: Aziridine esters can undergo thermal decarboxylation, leading to the loss of the carboxylate group and potential rearrangement or fragmentation of the aziridine ring.

3. Hydrolysis: The ester functionality of aziridine carboxylates can be susceptible to hydrolysis, yielding the corresponding carboxylic acid. This is more likely to occur under acidic or basic conditions. The aziridine ring itself can also undergo hydrolysis, particularly with acid catalysis.

Logical Relationship of Degradation Factors

Caption: Factors influencing the stability and degradation of aziridine carboxylates.

Recommended Storage and Handling Conditions

Given the inherent reactivity of aziridine carboxylates, stringent storage and handling procedures are necessary to maintain their quality. The following recommendations are based on information from chemical suppliers and the known chemical properties of these compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigeration) | Reduces the rate of thermal decomposition and other degradation reactions.[3] |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen, which can act as nucleophiles or promote oxidative degradation. |

| Light | Protection from light (Amber vials) | Minimizes the risk of photochemically induced degradation. |

| Moisture | Anhydrous conditions | Water can act as a nucleophile, leading to ring-opening and hydrolysis. |

| pH | Neutral | Avoid contact with strong acids or bases, which can catalyze ring-opening and hydrolysis. |

| Cross-Contamination | Store separately from strong nucleophiles, acids, and oxidizing agents. | Prevents accidental reactions that could lead to rapid degradation.[7] |

Experimental Protocols for Stability Assessment

A systematic evaluation of the stability of a given aziridine carboxylate is crucial, especially in the context of drug development and process chemistry. The following protocols are adapted from general guidelines for chemical stability testing, such as those from the International Council for Harmonisation (ICH) guideline Q1A(R2).

Forced Degradation Study

This study is designed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the aziridine carboxylate (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress (Solution): 60 °C in a neutral solution.

-

Thermal Stress (Solid State): Store the solid compound at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for solution studies; longer for solid-state studies).

-

Analysis: Analyze the samples at each time point using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of an aziridine carboxylate.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and recommended storage conditions for the aziridine carboxylate.

Methodology:

-

Sample Packaging: Package the aziridine carboxylate in the proposed long-term storage container (e.g., amber glass vials with screw caps, sealed under nitrogen).

-

Storage Conditions:

-

Long-Term: 5 °C ± 3 °C (refrigerated).

-

Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 1, 2, 3, 6 months.

-

-

Analysis: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

Conclusion

Aziridine carboxylates are highly valuable synthetic intermediates, but their utility is intrinsically linked to their stability. A thorough understanding of the factors that influence their degradation, particularly the nature of the N-substituent and the presence of nucleophiles, is essential for their successful application. By adhering to strict storage and handling protocols, including refrigeration, exclusion of light and moisture, and the use of an inert atmosphere, the shelf-life and chemical integrity of these reactive molecules can be significantly extended. Systematic stability testing, through forced degradation and long-term studies, is crucial for establishing appropriate storage conditions and ensuring the quality and reliability of these important chemical building blocks in research and development.

References

- 1. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

An In-depth Technical Guide to the Ring Strain and Electrophilicity of the Aziridine-2-carboxylate Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical principles governing the reactivity of the aziridine-2-carboxylate ring system. We delve into the inherent ring strain that defines its energetic landscape and explore how N-activation modulates the electrophilicity of the ring, making it a versatile synthetic intermediate. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in chemical research and pharmaceutical development.

The Aziridine Ring: A confluence of Strain and Reactivity

Aziridines, the nitrogen-containing analogs of epoxides and cyclopropanes, are three-membered heterocycles of significant interest in organic synthesis. Their utility is largely dictated by the substantial ring strain inherent in their structure. This strain, a combination of angle and torsional strain, renders the ring susceptible to nucleophilic attack, a process that relieves the strain and drives the formation of more stable, acyclic products. The strain energy of the parent aziridine ring is comparable to that of cyclopropane and oxirane, making it a high-energy, reactive species.[1]

The introduction of a carboxylate group at the C2 position further influences the ring's properties. While this functional group is essential for the molecule's utility as a precursor to valuable α- and β-amino acids, it also introduces an additional electrophilic site and can electronically influence the ring carbons.[2]

Quantitative Analysis of Ring Strain

The high reactivity of aziridines is fundamentally driven by the release of this stored potential energy upon ring-opening.[3] Computational studies have quantified the activation barriers for nucleophilic ring-opening, highlighting the intrinsic reactivity of these heterocycles. A comparison with related three-membered rings provides a clear context for the energetic landscape of these molecules.

| Compound | Ring Strain Energy (kcal/mol) | Activation Energy (ΔE≠) for Ring Opening with NH3 (kcal/mol) |

| Cyclopropane | ~27.5 | N/A |

| Oxirane (Epoxide) | ~27.3 | 16.6 |

| Aziridine (unactivated) | ~26-27 | 32.1 |

Data sourced from computational studies. The activation energy for aziridine is significantly higher than for epoxide, indicating that the parent aziridine is intrinsically less reactive towards nucleophiles and underscores the necessity of activation for synthetic utility.[2][4]

Electrophilicity and the Critical Role of N-Activation

An unactivated aziridine ring is relatively inert towards all but the strongest nucleophiles.[3] To harness the synthetic potential of the strained ring, the nitrogen atom must be functionalized with an electron-withdrawing group (EWG). This "activation" process serves two primary purposes:

-

Increases Electrophilicity: The EWG withdraws electron density from the ring, making the carbon atoms (C2 and C3) more electron-deficient and, therefore, more susceptible to nucleophilic attack.

-

Improves the Leaving Group: Upon nucleophilic attack, the nitrogen atom is displaced. The EWG stabilizes the resulting negative charge on the nitrogen, making it a better leaving group and lowering the activation energy of the reaction.[5]

Common activating groups include sulfonyl groups (e.g., p-toluenesulfonyl, Ts) and acyl groups (e.g., tert-butyloxycarbonyl, Boc; benzyloxycarbonyl, Cbz). Sulfonyl groups are generally considered more strongly activating than acyl groups, leading to a higher degree of reactivity.[4]

Mechanism of Activation and Nucleophilic Ring-Opening

The general mechanism involves the activation of the aziridine nitrogen followed by a nucleophilic attack on one of the ring carbons. This attack typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon. The regioselectivity of this attack is a critical aspect, governed by steric and electronic factors.

Caption: General workflow for the activation and ring-opening of aziridine-2-carboxylates.

Regioselectivity of Nucleophilic Attack

The site of nucleophilic attack (C2 vs. C3) on the aziridine-2-carboxylate ring is a subject of considerable nuance and depends on a combination of factors including the nature of the N-activating group, the nucleophile, and the solvent.

-

Attack at C3 (β-position): For many heteroatom nucleophiles, attack at the less sterically hindered C3 carbon is common. This pathway leads to the formation of α-amino acid derivatives.[2]

-

Attack at C2 (α-position): Under certain conditions, particularly with specific activating groups and nucleophiles, attack can occur at the more substituted C2 carbon. For example, the ring-opening of N-Boc and N-Cbz activated aziridine-2-carboxylates with [¹⁸F]fluoride has been shown to occur exclusively at the C2 position, yielding α-fluoro-β-alanine derivatives after deprotection.[5] This regioselectivity is crucial in the synthesis of specifically functionalized amino acids.

The interplay between sterics (favoring C3 attack) and electronics (the C2 carbon is adjacent to two electron-withdrawing groups, the ester and the activated nitrogen) creates a complex landscape that must be carefully navigated for selective synthesis.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common activated aziridine-2-carboxylate and a representative nucleophilic ring-opening reaction.

Synthesis of Ethyl N-Tosylaziridine-2-carboxylate from an Amino Alcohol

This one-pot procedure transforms a 2-amino alcohol into its corresponding N-tosyl aziridine, combining tosylation and in situ cyclization.

Caption: Workflow for the one-pot synthesis of N-tosyl aziridines.

Methodology:

-

Reagents: 2-Amino alcohol (1.0 mmol), Potassium Carbonate (K₂CO₃, 4.0 mmol), p-Toluenesulfonyl chloride (TsCl, 2.2 mmol), Acetonitrile (MeCN, 2.0 mL), Toluene.

-

Procedure:

-

To a stirred mixture of the 2-amino alcohol and potassium carbonate in acetonitrile, add tosyl chloride portionwise at room temperature.[6]

-

Continue stirring the reaction mixture for approximately 6 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add toluene (5 mL) to the mixture.

-

Filter the solid inorganic byproducts.

-

Concentrate the filtrate under reduced pressure to yield the crude N-tosyl aziridine, which can be purified by column chromatography.[6]

-

Nucleophilic Ring-Opening with Sodium Azide

This protocol describes the regioselective azidolysis of an activated aziridine to form a β-azido amine, a valuable precursor for diamino acids.

Methodology:

-

Reagents: Activated Aziridine (1.0 mmol), Sodium Azide (NaN₃, 1.5 mmol), Oxone® (potassium peroxymonosulfate, 0.5 mmol), Acetonitrile/Water mixture.

-

Procedure:

-

Dissolve the activated aziridine in an aqueous acetonitrile solution.

-

Add sodium azide and Oxone® to the solution.[7]

-

Stir the mixture at room temperature. The reaction is typically efficient with short reaction times.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting β-azido amine product by flash column chromatography.

-

Conclusion

The aziridine-2-carboxylate ring is a powerful synthon in modern organic chemistry, primarily due to the potent combination of high ring strain and tunable electrophilicity. The strategic selection of an N-activating group is paramount, as it governs the ring's reactivity and can influence the regiochemical outcome of nucleophilic ring-opening reactions. A thorough understanding of these principles allows chemists to leverage this strained heterocycle for the efficient and stereocontrolled synthesis of a diverse array of nitrogen-containing molecules, including non-natural amino acids and complex pharmaceutical intermediates. The provided data, diagrams, and protocols serve as a foundational guide for the rational design and execution of synthetic strategies involving this versatile chemical entity.

References

- 1. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl aziridine-2-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical synonyms, CAS number, experimental protocols for its synthesis and reactions, and its role as an enzyme inhibitor.

Chemical Identity

Summarized below are the common synonyms and the CAS registry number for this compound.

| Identifier Type | Value |

| CAS Number | 82912-42-3 |

| IUPAC Name | This compound |

| Synonym | Aziridine-2-carboxylic acid, 1,1-dimethylethyl ester |

| Synonym | 2-Aziridinecarboxylic acid, tert-butyl ester |

Experimental Protocols

1. Synthesis of Tert-butyl Aziridine-1-carboxylate (BocAz)

A common method for the synthesis of N-Boc protected aziridines involves a two-step process starting from an amino alcohol.[1]

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

-

To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent) is added.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

The solvent is removed under reduced pressure, and the resulting residue is worked up by dissolving in a suitable organic solvent (e.g., dichloromethane), washing with aqueous acid and brine, and drying over an anhydrous salt (e.g., MgSO₄).

-

Evaporation of the solvent yields tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Cyclization to tert-butyl aziridine-1-carboxylate

-

The tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) is dissolved in a suitable solvent like diethyl ether.

-

A base, such as potassium hydroxide (KOH, multiple equivalents), is added to the solution.

-

A sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl, 1 equivalent), is then added portion-wise.

-

The reaction mixture is stirred vigorously at room temperature for several hours.

-

The solid byproducts are removed by filtration, and the filtrate is concentrated.

-

The crude product is then purified, often by distillation or chromatography, to yield pure tert-butyl aziridine-1-carboxylate.

2. Nucleophilic Ring-Opening of Aziridine-2-carboxylates

The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions by various nucleophiles. This reactivity is a cornerstone of their utility in synthesis. The regioselectivity of the attack (at C2 or C3) is influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. For aziridine-2-carboxylates, nucleophilic attack often occurs at the C3 position, leading to the formation of α-amino acid derivatives.

General Procedure for Nucleophilic Ring Opening:

-

The N-activated aziridine-2-carboxylate (1 equivalent) is dissolved in a suitable solvent (e.g., THF, DMF).

-

The nucleophile (e.g., organocuprates, amines, thiols, azides) is added to the solution, often in excess.

-

The reaction may require a catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), depending on the reactivity of the aziridine and the nucleophile.

-

The reaction mixture is stirred for a period ranging from a few hours to several days, and the temperature is controlled as needed (from low temperatures to reflux).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, chromatography, and crystallization.

Application in Drug Development: Enzyme Inhibition

Aziridine-containing molecules have garnered significant interest in drug development due to their biological activities, which include antitumor and antibacterial properties.[2] A key mechanism of action for many biologically active aziridines is the irreversible inhibition of enzymes, particularly cysteine proteases.

Activated aziridines, such as derivatives of aziridine-2-carboxylic acid, are effective inhibitors of cysteine proteases like cathepsins.[3] The electrophilic aziridine ring is susceptible to nucleophilic attack by the thiol group of the cysteine residue in the enzyme's active site. This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its inactivation. The specificity of these inhibitors can be tuned by modifying the substituents on the aziridine ring.

Below is a diagram illustrating the general mechanism of cysteine protease inhibition by an aziridine-2-carboxylate derivative.

References

- 1. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine [mdpi.com]

- 2. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Aziridine-2-Carboxylates: A Technical Guide to Synthesis, Optical Activity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aziridine-2-carboxylates are a class of strained three-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of chiral amino acid derivatives and other valuable nitrogenous compounds.[1][2] The stereochemistry of these molecules plays a pivotal role in their biological activity, making the development of asymmetric syntheses and the characterization of their chiroptical properties a critical area of research. This technical guide provides an in-depth overview of the synthesis, optical activity, and biological implications of chiral substituted aziridine-2-carboxylates, with a focus on their relevance to drug discovery and development.

Asymmetric Synthesis of Aziridine-2-Carboxylates

The enantioselective synthesis of aziridine-2-carboxylates is crucial for accessing stereochemically pure compounds for biological evaluation. Several powerful strategies have been developed to this end.

Aza-Darzens Asymmetric Synthesis

The aza-Darzens reaction, involving the condensation of an α-halo ester enolate with an imine, is a widely used method for aziridine synthesis.[3][4] The use of chiral sulfinimines as the imine component allows for highly diastereoselective aziridination, affording N-sulfinylaziridine-2-carboxylate esters with excellent stereocontrol.[5]

Logical Workflow for Aza-Darzens Asymmetric Synthesis:

Caption: Workflow for the Aza-Darzens asymmetric synthesis.

Reductive Kinetic Resolution of 2H-Azirines

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. The reductive kinetic resolution of racemic 2H-azirines using a chiral copper hydride catalyst provides access to both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted enantioenriched 2H-azirines.[6][7][8] This method is particularly valuable as it can furnish both enantiomers of the aziridine precursor.[9][10][11]

Logical Workflow for Reductive Kinetic Resolution:

References

- 1. Aziridines - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Kinetic Resolution of 2H-Azirines by Asymmetric Imine Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic resolution of 2H-azirines via Cu(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Rising Therapeutic Potential of Functionalized Aziridine-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile aziridine ring, a three-membered nitrogen-containing heterocycle, when incorporated into the carboxylate scaffold, gives rise to a class of compounds with significant and diverse biological activities. Functionalized aziridine-2-carboxylate derivatives have emerged as promising candidates in drug discovery, demonstrating potent anticancer, antiparasitic, and antimicrobial properties. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Protein Homeostasis

A significant body of research has focused on the anticancer potential of aziridine-2-carboxylate derivatives, with a primary mechanism of action being the inhibition of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) responsible for the correct folding of proteins through the formation and isomerization of disulfide bonds.[1][2] In the highly proliferative and metabolically active environment of cancer cells, the demand for protein folding is substantial, making them particularly vulnerable to disruptions in ER homeostasis.

Inhibition of PDI by functionalized aziridine-2-carboxylates leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][3] The sustained ER stress ultimately activates apoptotic pathways, leading to cancer cell death.[4] Some studies also suggest the involvement of the p53 signaling pathway in response to PDI inhibition.[4]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |

| Acyl derivatives of aziridine-2-carboxylic acid | PDIA1 | Prostate (PC3), Cervix (HeLa) | 23.55 µM (PC3), 25.88 µM (HeLa) | [5] |

| Acyl derivatives of aziridine-2-carboxylic acid | PDIA1 | Various | 26.0 µM | [5] |

| Trifluoromethyl-aziridine derivatives | Proteasome β5 subunit | Leukemia (CCRF-CEM, CEM/ADR5000) | 13.6 µM (β5), 25.45 µM (CCRF-CEM), 24.08 µM (CEM/ADR5000) | [5] |

| Aziridinyl galactopyranoside | DNA (induces bulky adducts) | Leukemia (HL-60, NB4) | 11.1 µM (HL-60), 21.4 µM (NB4) | [6] |

| Aziridine phosphine oxides | Not specified | Cervical (HeLa), Endometrial (Ishikawa) | 6.4 µM (HeLa), 4.6 µM (Ishikawa) for compound 5; 7.1 µM (HeLa), 10.5 µM (Ishikawa) for compound 7 | [7] |

| 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones | c-KIT kinase | Breast cancer panel, Colon cancer panel | 1.47 µM (Breast), 1.40 µM (Colon) | [8] |

Signaling Pathway: PDI Inhibition-Induced Apoptosis

Caption: PDI inhibition by aziridine-2-carboxylates induces apoptosis.

Antiparasitic Activity: Disrupting Lysosomal Function in Leishmania

Certain functionalized aziridine-2-carboxylate derivatives, particularly aziridine-2,3-dicarboxylates, have demonstrated potent antileishmanial activity.[9][10] The primary molecular targets of these compounds within the Leishmania parasite are cysteine proteases, such as cathepsin B-like enzymes.[11] These proteases are vital for the parasite's survival, playing key roles in nutrient acquisition, host tissue degradation, and evasion of the host immune system.[12]

Inhibition of these critical cysteine proteases disrupts the normal function of the parasite's lysosome/endosome compartment. This leads to an accumulation of undigested material and ultimately triggers a cell death pathway in the parasite that is distinct from mammalian apoptosis.[9]

Quantitative Data: Antileishmanial Activity

| Compound | Target | Parasite | Activity (IC50) | Reference(s) |

| Aziridine-2,3-dicarboxylate 13b | Cysteine Proteases | Leishmania major promastigotes | Mid-micromolar range | [10] |

| Aziridine-2,3-dicarboxylate 13e | Cysteine Proteases | Leishmania major promastigotes | Mid-micromolar range | [10] |

| Aziridine-2,3-dicarboxylate s9 | LmaCatB and LmCPB2.8 | Leishmania major promastigotes | 37.4 µM | [11] |

| Aziridine-2,3-dicarboxylate s9 | LmaCatB and LmCPB2.8 | Leishmania major amastigotes | 2.3 µM | [11] |

Signaling Pathway: Leishmania Cell Death via Cysteine Protease Inhibition

Caption: Inhibition of Leishmania cysteine proteases leads to cell death.

Antimicrobial Activity

Functionalized aziridine-2-carboxylates have also been investigated for their antimicrobial properties. While the exact mechanisms are still under investigation for many derivatives, the inherent reactivity of the strained aziridine ring likely plays a role in their ability to alkylate essential biomolecules in bacteria, leading to growth inhibition or cell death.

Quantitative Data: Antimicrobial Activity

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| Aziridine-thiourea derivatives | Staphylococcus aureus (MRSA) | 16-32 µg/mL | |

| Aziridine-2-phosphonic acids | Pseudomonas aeruginosa | 250 µg/mL | |

| Aziridine-2-phosphonic acids | Acinetobacter baumannii | 250 µg/mL (for compound 4g) |

Experimental Protocols

General Synthesis of Functionalized Aziridine-2-Carboxylates

Several synthetic routes to functionalized aziridine-2-carboxylates have been reported. A common approach involves the intramolecular cyclization of 1,2-amino alcohol or haloamine precursors.[13] Another strategy is the aziridination of α,β-unsaturated esters.[13]

Example: Synthesis of Alkyl 2-(bromomethyl)aziridine-2-carboxylates [14]

This synthesis involves a three-step process:

-

Amination: Reaction of an alkyl 2-(bromomethyl)acrylate with an amine.

-

Bromination: Further bromination of the resulting intermediate.

-

Base-induced Cyclization: Treatment with a base to induce intramolecular cyclization to the aziridine ring.

Workflow for the Synthesis of Alkyl 2-(bromomethyl)aziridine-2-carboxylates

Caption: Synthetic workflow for alkyl 2-(bromomethyl)aziridine-2-carboxylates.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Reduction Assay)

This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin as a substrate. PDI reduces the disulfide bonds in insulin, causing it to precipitate, which can be measured as an increase in turbidity.

Protocol Outline:

-

Prepare a reaction mixture containing insulin in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Add the PDI enzyme to the reaction mixture.

-

Add the test compound (functionalized aziridine-2-carboxylate derivative) at various concentrations.

-

Initiate the reaction by adding a reducing agent, such as dithiothreitol (DTT).

-

Monitor the increase in absorbance at 650 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the rate of insulin reduction and determine the IC50 value for the test compound.

Cysteine Protease Inhibition Assay

The inhibitory activity of aziridine-2-carboxylate derivatives against cysteine proteases can be determined using a fluorometric assay.

Protocol Outline:

-

Prepare an assay buffer appropriate for the specific cysteine protease being tested.

-

Add the cysteine protease to the wells of a microtiter plate.

-

Add the test compound at various concentrations to the wells and pre-incubate.

-

Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L-like proteases).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage and determine the Ki or IC50 value for the test compound.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol Outline:

-

Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Conclusion

Functionalized aziridine-2-carboxylate derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their ability to target fundamental cellular processes, such as protein folding and essential enzyme function, makes them attractive candidates for the development of novel therapeutics for cancer, parasitic infections, and bacterial diseases. The synthetic accessibility and the potential for diverse functionalization of the aziridine-2-carboxylate scaffold offer a rich platform for further medicinal chemistry exploration and optimization of these potent bioactive molecules. Further research into their detailed mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Small Molecule Inhibition of Protein Disulfide Isomerase in Neuroblastoma Cells Induces an Oxidative Stress Response and Apoptosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aziridine-2,3-Dicarboxylate-Based Cysteine Cathepsin Inhibitors Induce Cell Death in Leishmania major Associated with Accumulation of Debris in Autophagy-Related Lysosome-Like Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aziridine-2,3-dicarboxylates, peptidomimetic cysteine protease inhibitors with antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a New Antileishmanial Aziridine-2,3-Dicarboxylate-Based Inhibitor with High Selectivity for Parasite Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteine protease inhibitors as chemotherapy: Lessons from a parasite target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Configurational Stability of Chiral tert-Butyl Aziridine-2-carboxylate Anions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aziridine-2-carboxylates are powerful building blocks in organic synthesis, providing access to a diverse array of enantiomerically pure amino acids, alkaloids, and other nitrogen-containing compounds of significant interest in drug development. The utility of these synthons is intrinsically linked to the stereochemical integrity of intermediates derived from them. A crucial aspect of their reactivity involves the formation of anions at the C2 position, either through deprotonation of the N-H bond followed by rearrangement or, more commonly, through deprotonation of an N-protected aziridine. The configurational stability of the resulting carbanion is paramount for stereoselective functionalization. This technical guide provides a comprehensive overview of the current understanding of the configurational stability of chiral tert-butyl aziridine-2-carboxylate anions, summarizing key experimental findings, outlining relevant protocols, and presenting theoretical considerations.

Core Concept: The Aziridinyl Anion

The generation of an anion at the C2 position of an aziridine-2-carboxylate creates a chiral carbanion. The configurational stability of this anion is determined by the energy barrier to its inversion. If the barrier is sufficiently high, the anion will retain its stereochemistry, allowing for stereoselective reactions with electrophiles. Conversely, a low inversion barrier will lead to racemization or epimerization, diminishing the stereochemical purity of the product. The inherent ring strain and the nature of the substituents on both the nitrogen and the carboxylate group significantly influence this stability.

Experimental Evidence for Configurational Stability

Direct experimental investigation into the configurational stability of chiral aziridinyl anions has provided compelling evidence for their stereochemical integrity, particularly at low temperatures. A landmark study by Wulff and coworkers demonstrated the remarkable stability of a closely related N-benzhydryl-protected aziridine-2-carboxylate enolate.

In this key experiment, attempts to induce epimerization of the lithium enolate of methyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylate were unsuccessful. The researchers deprotonated the aziridine at -78°C and subsequently warmed the resulting enolate solution to 0°C for two hours before quenching the reaction with water at -78°C. This protocol resulted in a 98% recovery of the starting aziridine with complete retention of its original stereochemistry[1]. This result strongly indicates that the aziridinyl anion is configurationally stable, even upon warming to 0°C for an extended period.

The high diastereoselectivity observed in the alkylation of various N-benzhydryl aziridine-2-carboxylate esters further supports the configurational stability of the intermediate enolates. In these reactions, a single C2 epimer is consistently formed, corresponding to the retention of configuration at the C2 position[1][2].

Factors Influencing Stability

The stability of the aziridinyl anion is a consequence of several factors:

-

Ring Strain: The three-membered ring of aziridine forces the orbitals to have more s-character, which increases the barrier to nitrogen inversion compared to acyclic amines[3]. This inherent structural rigidity likely contributes to the configurational stability of the C2 anion.

-

N-Substituent: Electron-withdrawing groups on the nitrogen atom are known to increase the barrier to nitrogen inversion[3]. In the case of the anions, the nature of the N-substituent (or the counterion in the case of an N-H aziridine anion) can influence the geometry and stability of the carbanion.

-

Temperature: As with most dynamic stereochemical processes, lower temperatures favor configurational stability by reducing the thermal energy available to overcome the inversion barrier.

Quantitative Data on Configurational Stability

While direct measurement of the inversion barrier for the this compound anion is not extensively reported in the literature, the experimental evidence from closely related systems provides a strong basis for its high configurational stability. The following table summarizes the key findings regarding the stereochemical outcome of reactions involving these anions.

| Aziridine Derivative | Base | Electrophile/Quench | Temperature Conditions | Stereochemical Outcome | Reference |

| Methyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylate | LDA | H₂O | Deprotonation at -78°C, warmed to 0°C for 2h, quenched at -78°C | Complete retention of configuration | [1] |

| Ethyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylate | LDA | CH₃I | -78°C | Single C2 epimer (retention) | [1] |

| Ethyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylate | LDA | CH₂=CHCH₂Br | -78°C | Single C2 epimer (retention) | [1] |

Experimental Protocols

Protocol for Testing the Configurational Stability of a Chiral Aziridine-2-carboxylate Anion (Based on Wulff et al.)

This protocol is designed to determine if the anion of a chiral aziridine-2-carboxylate undergoes epimerization under specific conditions.

Materials:

-

Chiral aziridine-2-carboxylate ester

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous deuterium oxide (D₂O) or water (H₂O)

-

Standard glassware for anhydrous reactions (oven-dried, cooled under inert atmosphere)

-

Inert atmosphere (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Aziridine Solution: Dissolve the chiral aziridine-2-carboxylate ester in anhydrous THF under an inert atmosphere in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of LDA (1.1 equivalents) to the cooled aziridine solution while maintaining the temperature at -78°C. Stir the resulting solution at this temperature for 1 hour to ensure complete formation of the enolate.

-

Thermal Stress (Epimerization Test): Remove the cooling bath and allow the solution to warm to a specific temperature (e.g., 0°C) and stir for a defined period (e.g., 2 hours).

-

Quenching: Re-cool the solution to -78°C and quench the reaction by the rapid addition of anhydrous D₂O or H₂O.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the recovered aziridine by flash chromatography. Determine the stereochemical purity of the recovered material using chiral HPLC or by analysis of the diastereomeric ratio by ¹H NMR spectroscopy if applicable. A high recovery of the starting stereoisomer indicates high configurational stability of the anion under the tested conditions.

Visualization of Key Processes

Experimental Workflow for Testing Anion Configurational Stability

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Highly diastereoselective alkylation of aziridine-2-carboxylate esters: enantioselective synthesis of LFA-1 antagonist BIRT-377 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tert-butyl Aziridine-2-carboxylate as a Versatile Synthetic Intermediate: A Technical Guide

Introduction

Tert-butyl aziridine-2-carboxylate is a highly valuable and versatile synthetic intermediate in modern organic chemistry. Its significance stems from the inherent ring strain of the three-membered aziridine ring, which makes it susceptible to a variety of stereospecific ring-opening reactions. This reactivity, coupled with the presence of a sterically demanding tert-butyl ester group, allows for the controlled introduction of nitrogen-containing functionalities, making it a cornerstone in the synthesis of complex molecules, particularly in the realm of pharmaceutical and drug development. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Aziridines are recognized as attractive building blocks for creating a wide array of nitrogenous biologically active compounds.[1][2] The high strain energy of their ring structure facilitates high reactivity, enabling many nucleophiles to cleave the ring.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, each offering distinct advantages in terms of starting materials and stereochemical control.

One common approach involves the use of 1,2-amino alcohols as precursors. The hydroxyl group is first converted into a good leaving group, which then undergoes intramolecular nucleophilic substitution by the amino group to form the aziridine ring.[3] Another prominent method is the Gabriel-Cromwell reaction, which involves the reaction of a 3,3-dibromopropanoate with a primary amine. For instance, the reaction with (R)- or (S)-1-phenylethylamine followed by chromatographic separation of diastereoisomers can yield enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylates, including the tert-butyl ester derivative.[4]

A scalable synthesis of N-Boc protected tert-butyl aziridine, often referred to as BocAz, starts from ethanolamine. The process involves the reaction of ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate, which is subsequently treated with tosyl chloride in the presence of a base like potassium hydroxide to yield the desired N-Boc-aziridine.[5]

Key Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around its ring-opening reactions. The regioselectivity of these reactions is a crucial aspect, often dictated by the nature of the nucleophile and the presence of activating groups on the aziridine nitrogen.

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of aziridines is readily opened by a wide range of nucleophiles.[3][6] When the aziridine nitrogen is substituted with an electron-withdrawing group, such as a p-toluenesulfonyl (Ts) or benzyloxycarbonyl (Cbz) group, the ring becomes activated and reacts more readily with nucleophiles.[1][3]

Heteroatom nucleophiles, including alcohols, amines, carboxylates, thiols, and phosphates, typically attack the β-carbon (C3) of aziridine-2-carboxylates, leading to the formation of α-amino acid derivatives.[3] In contrast, the regioselectivity of carbon nucleophile attack can be more variable.[3] However, the use of organocuprate reagents has been shown to favor attack at the C3 position, especially when a methyl group is present at the C2 position, providing excellent regiocontrol.[3]

The presence of an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerization (AROP).[5][7] This allows for the synthesis of linear poly(BocAz) chains, which can be subsequently deprotected to yield linear polyethyleneimine, a polymer with significant potential in various applications.[5][7]

Alkylative Aziridine Ring Opening

A non-activated aziridine ring, bearing an electron-donating group on the nitrogen, is generally less reactive towards nucleophiles.[6] However, it can be activated by alkylation of the ring nitrogen to form a more reactive aziridinium ion.[6] This aziridinium ion then readily undergoes ring-opening with external nucleophiles like acetate or azide, providing a convenient route to N-alkylated amine-containing molecules.[6]

Applications in Synthesis

The unique reactivity of this compound has positioned it as a key building block in the synthesis of a diverse range of biologically active molecules and complex natural products.

Synthesis of Amino Acids and Derivatives

A primary application of this compound is in the synthesis of non-proteinogenic α- and β-amino acids.[3] The stereospecific ring-opening of chiral aziridine-2-carboxylates with various nucleophiles provides a powerful tool for introducing diverse side chains with precise stereochemical control.

Synthesis of Bioactive Molecules

The versatility of this intermediate is further highlighted by its use in the total synthesis of various natural products and pharmaceuticals. For example, N-(1-phenylethyl)aziridine-2-carboxylate esters have been instrumental in the synthesis of biologically relevant compounds such as (-)-cathinone and various amino alcohol derivatives.[4] The ability to control the stereochemistry at multiple centers during the ring-opening process is a key advantage in these complex syntheses.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic transformations involving this compound and related derivatives.

Table 1: Synthesis of Aziridine-2-carboxylates

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,2-Amino alcohol | SO₂Cl₂, Et₃N, -50 °C | N-Tr-aziridinecarboxylate | 90-94% | [3] |

| Alkyl cinnamate-derived haloamines | K₂CO₃, MeCN, rt | N-Ts-3-arylaziridinecarboxylates | 83-97% | [3] |

| Piperonal | (S,S)-guanidinium salt | trans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate | 82% (97% ee) | [3] |

| Ethanolamine | 1. di-tert-butyl dicarbonate, THF; 2. Tosyl chloride, KOH, diethyl ether | tert-butyl aziridine-1-carboxylate (BocAz) | 72% | [5] |

Table 2: Ring-Opening Reactions of Aziridine-2-carboxylates

| Aziridine Derivative | Nucleophile/Reagents | Product Type | Yield (%) | Reference |

| N-Ts-3-unsubstituted aziridinecarboxylic acid | R₂CuCNLi₂ | α-Amino acid derivative | Not specified | [3] |

| (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine | Ethyl trifluoromethanesulfonate, NaOAc | Ring-opened acetate | 75% | [6] |

| (2S)-2-(3-((tert-butyldimethylsilyl)oxy)heptyl)-1-((R)-1-phenylethyl)aziridine | Acetic acid, CH₂Cl₂ | Ring-opened acetate | 90% | [8] |

Experimental Protocols

Synthesis of tert-butyl aziridine-1-carboxylate (BocAz)

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate [5]

To a solution of ethanolamine (1.52 mL, 25.1 mmol) in tetrahydrofuran (THF, 100 mL), di-tert-butyl dicarbonate (5.5 g, 25 mmol) is added. The reaction mixture is stirred at 28 °C for 72 hours. The THF is then removed under vacuum, and the residue is redissolved in dichloromethane (30 mL). The organic layer is washed with 1% HCl solution (30 mL), brine (2 x 30 mL), and deionized water (30 mL), then dried over anhydrous MgSO₄ and filtered. Removal of the solvent under vacuum yields tert-butyl (2-hydroxyethyl)carbamate as a yellow oil (2.5 g, 70.0%).[5]

Step 2: Synthesis of tert-butyl aziridine-1-carboxylate (BocAz) [5]

To a solution of tert-butyl (2-hydroxyethyl)carbamate (0.81 g, 5.0 mmol) in diethyl ether (40 mL), potassium hydroxide (KOH, 1.15 g, 20.5 mmol) and tosyl chloride (1.03 g, 5.40 mmol) are added. The reaction mixture is stirred at room temperature for 72 hours. The mixture is then filtered and washed with deionized water. The ether is evaporated to yield a greenish-yellow oil. Purification by silica chromatography followed by vacuum distillation over CaH₂ affords BocAz as a clear viscous liquid (0.31 g, 72%).[5]

Alkylative Ring-Opening of a N-(1-phenylethyl)aziridine with Acetate[6]

To a stirred solution of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (0.500 g, 1.717 mmol) in dry acetonitrile (CH₃CN, 5.72 mL) is added ethyl trifluoromethanesulfonate (0.244 mL, 1.889 mmol) under a nitrogen atmosphere at 0 °C. After 5-10 minutes, sodium acetate (NaOAc, 0.154 g, 1.889 mmol) is added to the solution at the same temperature. After another 10 minutes, the solution is allowed to warm to room temperature and is stirred for 12 hours. The reaction is then quenched by adding water (10 mL). The product is extracted with dichloromethane (3 x 20 mL).[6]

Visualizations

Synthesis of N-Boc-Aziridine (BocAz)

References

- 1. mdpi.com [mdpi.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure tert-Butyl Aziridine-2-carboxylates

Introduction

Enantiopure aziridine-2-carboxylates are valuable chiral building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including α- and β-amino acids, and pharmaceutically active compounds. Their inherent ring strain makes them versatile intermediates for various ring-opening and transformation reactions.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of enantiopure tert-butyl aziridine-2-carboxylates, targeting researchers, scientists, and professionals in drug development. The methodologies presented are based on established and recent advances in the field, with a focus on catalytic asymmetric strategies that offer high efficiency and stereocontrol.

Key Synthetic Strategies

Several effective methods have been developed for the asymmetric synthesis of tert-butyl aziridine-2-carboxylates. The primary approaches covered in these notes include:

-

Aza-Darzens Reaction of Sulfinimines: A diastereoselective approach involving the reaction of N-sulfinyl imines with the enolate of tert-butyl α-bromoacetate.[3]

-

Organocatalytic Aziridination: Utilizing chiral organic catalysts, such as tertiary amines or thiourea derivatives, to promote the enantioselective aziridination of imines or acrylates.[1][4]

-

Copper-Catalyzed Aziridination and Kinetic Resolution: Employing copper catalysts for the asymmetric aziridination of alkenes or the kinetic resolution of racemic 2H-azirines to yield enantiopure N-H aziridine-2-carboxylates.[5][6]

-

Synthesis from Amino Alcohols: A classical and straightforward method based on the intramolecular cyclization of chiral 1,2-amino alcohols.[2]

Data Presentation

The following tables summarize the quantitative data for selected asymmetric synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Aza-Darzens Reaction of N-Sulfinyl Imines with tert-Butyl α-Bromoacetate Enolate [3]

| Entry | Sulfinimine | Product Configuration | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | (S)-(+)-2a | (2S,3S)-5a | 80 | 68 |

| 2 | (R)-(-)-2a | (2R,3R)-3a | 75 | >98 |

Conditions: Lithium enolate of tert-butyl α-bromoacetate, THF, -78 °C, 2.5 h.

Table 2: Organocatalytic Aziridination of N-Tosyl Imines [4]

| Entry | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Tertiary Amine | 78-94 | up to 97:3 | up to 92 |

Conditions: Phenacyl bromide derivatives, Na2CO3, MeCN, 80 °C.

Table 3: Copper-Catalyzed Kinetic Resolution of Racemic 2H-Azirines [5]

| Entry | Substrate (rac-1) | Product (cis-2) | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |

| 1 | 1b (tert-butyl) | 2b | 48 | 89 | 56 |

| 2 | 1o (methyl) | 2o | 49 | 84 | 35 |

| 3 | 1p (ethyl) | 2p | 51 | 86 | 42 |

| 4 | 1q (benzyl) | 2q | 44 | 88 | 50 |

Conditions: rac-1 (0.3 mmol), CuTC (5 mol%), L (chiral ligand, 6 mol%), HBPin (0.65 eq) in DCM (1.0 mL), -65 °C, Ar, 36-45 h.*

Experimental Protocols

Protocol 1: Asymmetric Aza-Darzens Reaction of an N-Sulfinyl Imine

This protocol describes the synthesis of enantiopure tert-butyl N-(p-toluenesulfinyl)aziridine-2-carboxylate.[3]

Materials:

-

(S)-(+)-N-(p-Toluenesulfinyl)imine

-

tert-Butyl α-bromoacetate

-

Lithium hexamethyldisilazide (LiHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of tert-butyl α-bromoacetate (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add LiHMDS (1.0 M in THF, 1.0 mmol) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the lithium enolate.

-

In a separate flask, dissolve the (S)-(+)-N-(p-toluenesulfinyl)imine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C.

-

Slowly transfer the imine solution to the enolate solution via cannula.

-

Stir the reaction mixture at -78 °C for 2.5 hours.

-

Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiopure tert-butyl N-(p-toluenesulfinyl)aziridine-2-carboxylate.

Protocol 2: Organocatalytic Asymmetric Aziridination

This protocol details a general procedure for the organocatalytic asymmetric aziridination of an N-tosyl imine using a chiral tertiary amine catalyst.[4]

Materials:

-

N-Tosyl imine

-

Phenacyl bromide derivative

-

Chiral tertiary amine catalyst (e.g., a derivative of quinine or quinidine)

-

Sodium carbonate (Na2CO3)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a mixture of the N-tosyl imine (1.0 mmol), phenacyl bromide derivative (1.2 mmol), and Na2CO3 (2.0 mmol) in anhydrous MeCN (10 mL), add the chiral tertiary amine catalyst (0.1 mmol).

-

Heat the reaction mixture to 80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiopure tert-butyl aziridine-2-carboxylate.

Protocol 3: Copper-Catalyzed Kinetic Resolution of a 2H-Azirine

This protocol outlines the kinetic resolution of a racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate to produce the corresponding enantiopure N-H aziridine.[5]

Materials:

-

Racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

Chiral ligand (e.g., a chiral phosphine ligand)

-

Pinacolborane (HBPin)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuTC (0.015 mmol, 5 mol%) and the chiral ligand (0.018 mmol, 6 mol%) in anhydrous DCM (0.5 mL). Stir the mixture at room temperature for 30 minutes.

-

In a separate flame-dried flask, dissolve the racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate (0.3 mmol) in anhydrous DCM (0.5 mL).

-

Cool both solutions to -65 °C.

-

Add the substrate solution to the catalyst solution via cannula.

-

Add HBPin (0.195 mmol, 0.65 eq) dropwise to the reaction mixture.

-

Stir the reaction at -65 °C for 36-45 hours.

-

Monitor the reaction for conversion and enantiomeric excess of the remaining starting material and the product.

-